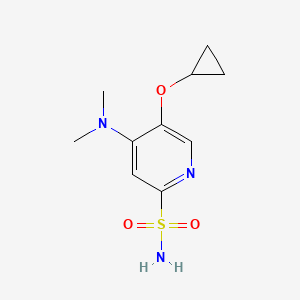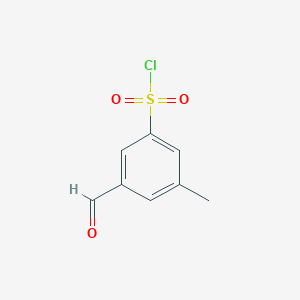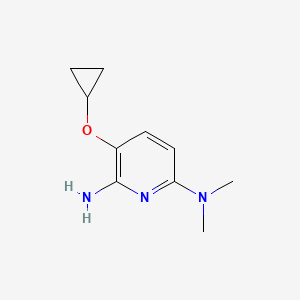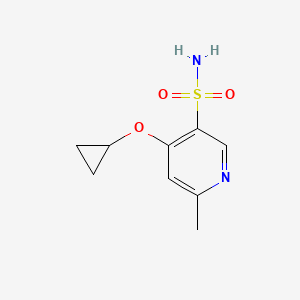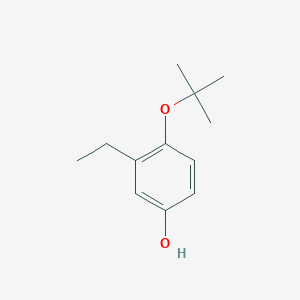
4-Amino-3-hydroxypyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with appropriate reagents to introduce the amino and aldehyde groups. For instance, the reaction of 3-hydroxypyridine with furfurylamine in the presence of hydrogen peroxide and hydrochloric acid, followed by hydrolysis, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form Schiff bases with amino acids and proteins, which can modulate their activity. Additionally, its ability to chelate metal ions can influence enzymatic reactions and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. These functional groups also contribute to its ability to interact with biological molecules and metal ions, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
InChI-Schlüssel |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








